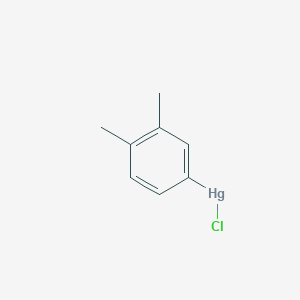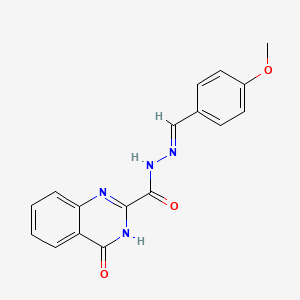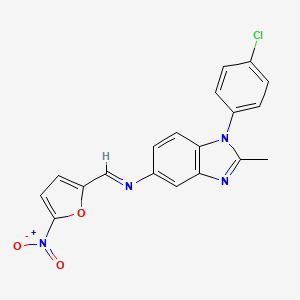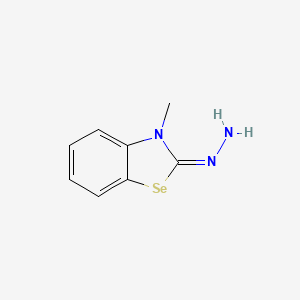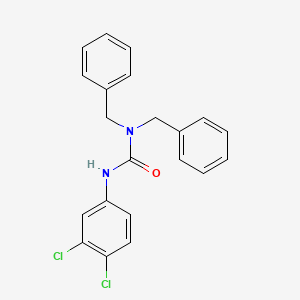
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 g/mol It is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety
准备方法
The synthesis of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of benzylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
科学研究应用
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .
相似化合物的比较
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1,1-Dibenzyl-3-(3,4-dichlorophenyl)thiourea:
属性
CAS 编号 |
86764-67-2 |
|---|---|
分子式 |
C21H18Cl2N2O |
分子量 |
385.3 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-19-12-11-18(13-20(19)23)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI 键 |
FBNMSCNGGVUDNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




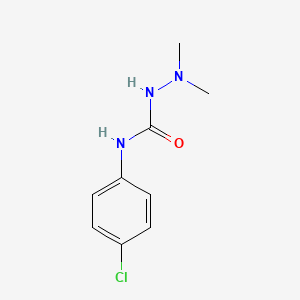
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)


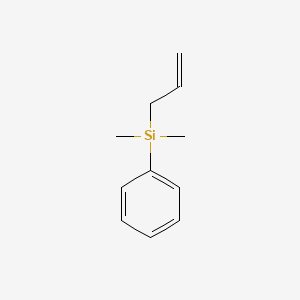

![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
